molecular formula C7H5F2N3S B13308226 3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

Katalognummer: B13308226
Molekulargewicht: 201.20 g/mol
InChI-Schlüssel: WAQRYKOZOFNJEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethylsulfanyl group adds unique chemical properties, making it a valuable target for synthesis and study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine typically involves the formation of the triazole ring followed by the introduction of the difluoromethylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the triazole ring can be formed through a series of nucleophilic substitutions and cyclization reactions. The difluoromethylsulfanyl group is then introduced using reagents such as difluoromethylthiolating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and automated synthesis can be employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the difluoromethylsulfanyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The difluoromethylsulfanyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of the difluoromethylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, binding affinity, and specificity, making it a valuable target for further research and development .

Eigenschaften

Molekularformel

C7H5F2N3S

Molekulargewicht

201.20 g/mol

IUPAC-Name

3-(difluoromethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5F2N3S/c8-6(9)13-7-11-10-5-3-1-2-4-12(5)7/h1-4,6H

InChI-Schlüssel

WAQRYKOZOFNJEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1)SC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.